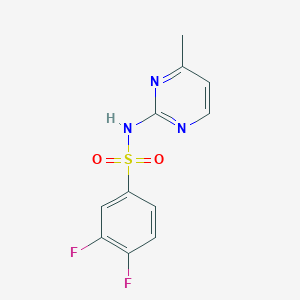![molecular formula C24H25NO3 B4619176 4-[2-(苯甲氧基)苯基]-7,7-二甲基-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮](/img/structure/B4619176.png)
4-[2-(苯甲氧基)苯基]-7,7-二甲基-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, employing techniques such as palladium-catalyzed oxidative carbonylation and cyclization processes. An example is the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones derivatives through palladium-catalyzed reactions, indicating the complex methods required to obtain these compounds (Costa et al., 2004).
Molecular Structure Analysis
Quinoline derivatives' molecular structure is analyzed using various spectroscopic techniques, including FT-IR, NMR (1H, 13C), and UV–visible spectroscopy. For instance, detailed spectral analysis and quantum chemical studies on similar compounds provide insights into their molecular geometry, electronic properties, and hyperconjugative interactions, illustrating the complexity and diversity of quinoline derivatives' molecular structures (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities and chemical properties. These compounds can undergo processes like demethylation, desulphurisation, and intramolecular cyclization, leading to the formation of new compounds with distinct structures and properties. Research on biphenylene reactions, for instance, sheds light on the potential reactivity patterns and chemical transformations possible within the quinoline class of compounds (McOmine et al., 1969).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, can be determined through experimental methods. X-ray diffraction analysis is commonly used to elucidate the crystal structures of these compounds, providing information on their molecular conformations and intermolecular interactions. For example, the crystal structure analysis of a related quinoline derivative highlights its monoclinic space group and molecular dimensions, offering insights into the compound's physical characteristics (Da, 2002).
科学研究应用
电化学研究
Bautista-Martínez 等人(2004 年)的研究探讨了与喹啉二酮在结构上相关的 α-羟基和 α-甲氧基醌的电化学行为。本研究旨在了解质子给体和碱对醌还原机制的影响,这可以为喹啉二酮衍生物在电子材料或传感器中的潜在应用的氧化还原性质提供有价值的见解 Bautista-Martínez, González, & Aguilar-Martínez, 2004。
材料科学和发光
Yin 等人(2016 年)研究了含喹喔啉的化合物作为有机发光二极管 (OLED) 中电子传输材料的潜力。这些研究强调了分子轨道分布在设计电子应用材料中的重要性,表明喹啉二酮衍生物由于其结构相似性和电子性质,可能在开发新型 OLED 材料中发挥作用 Yin et al., 2016。
计算化学和药物设计
Wazzan、Al-Qurashi 和 Faidallah(2016 年)利用密度泛函理论(DFT)和时变 DFT(TD-DFT)分析了喹啉衍生物的分子结构和性质。这项研究为了解喹啉二酮的电子和结构特征提供了基础,这可以为其在药物设计和分子工程中的应用提供信息 Wazzan, Al-Qurashi, & Faidallah, 2016。
晶体学和分子相互作用
Singh 和 Baruah(2009 年)深入研究了异构二羧酸与吡啶和喹啉的溶剂化物形成,考察了氢键相互作用和分子组装。这项研究表明喹啉二酮衍生物与特定溶剂形成复杂结构的潜力,这可能与药物制剂和材料科学有关 Singh & Baruah, 2009。
属性
IUPAC Name |
7,7-dimethyl-4-(2-phenylmethoxyphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-24(2)13-19-23(20(26)14-24)18(12-22(27)25-19)17-10-6-7-11-21(17)28-15-16-8-4-3-5-9-16/h3-11,18H,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAUYRDVEBMPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea](/img/structure/B4619098.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4619100.png)
![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)

![2-(4-bromophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4619130.png)


![methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
![N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)
![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4619181.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)